Pik-75 (CAS 945619-31-8) serves as a highly specialized, cell-permeable imidazopyridine compound that functions as a reversible, ultra-potent inhibitor of the PI3K p110α isoform and DNA-dependent protein kinase (DNA-PK) . Unlike generic pan-kinase inhibitors, Pik-75 demonstrates exceptional biochemical precision, inhibiting p110α with an IC50 of 5.8 nM and DNA-PK at 2 nM, while maintaining a >200-fold selectivity window over the p110β isoform . For procurement professionals and assay developers, this compound represents a critical tool material for isolating specific kinase pathways, overcoming the cytostatic limitations of older-generation broad-spectrum inhibitors, and establishing reliable apoptotic endpoints in complex in vitro and in vivo oncology models [1].
Substituting Pik-75 with widely available pan-PI3K inhibitors, such as LY294002 or PI-103, fundamentally compromises assay outcomes when cell death is the required endpoint[1]. While generic substitutes effectively block Akt phosphorylation and induce cytostasis (G1/S proliferative arrest), they inherently fail to downregulate the critical survival protein MCL-1, leaving cancer cells alive but dormant [2]. Pik-75 circumvents this limitation through a unique dual-targeting mechanism that concurrently inhibits PI3K and CDK9, actively driving synthetic lethality and robust apoptosis rather than mere growth arrest [3]. Consequently, using a generic comparator in efficacy screens or chemoresistance models will yield false-negative results for apoptosis, making Pik-75 strictly non-interchangeable for these advanced laboratory workflows [1].
In precision kinase screening workflows, isolating the p110α isoform from p110β is critical for reproducible target validation. Pik-75 demonstrates exceptional isoform selectivity, inhibiting p110α at an IC50 of 5.8 nM while requiring 1.3 μM to inhibit p110β. This >200-fold selectivity drastically reduces off-target noise compared to baseline pan-PI3K inhibitors like LY294002, which exhibit near 1:1 inhibition ratios across isoforms (IC50s of 0.5 μM for p110α and 0.97 μM for p110β) .
| Evidence Dimension | Kinase Isoform Selectivity (p110α vs p110β) |
| Target Compound Data | Pik-75: 5.8 nM (p110α) / 1,300 nM (p110β) |
| Comparator Or Baseline | LY294002: 500 nM (p110α) / 970 nM (p110β) |
| Quantified Difference | >200-fold selectivity for Pik-75 vs ~1.9-fold for LY294002 |
| Conditions | Cell-free kinase activity assays |
Ensures high-fidelity data in isoform-specific screening workflows, preventing confounding results from unintended p110β inhibition.
For oncology research workflows requiring definitive cell death endpoints, generic PI3K inhibitors often fail to deliver. Pik-75 actively induces apoptosis and G2/M cell cycle arrest in PTEN-mutant cell lines, whereas standard comparators like LY294002 or PI-103 only induce cytostasis (proliferative arrest) without promoting actual cell death [1]. This mechanistic divergence is critical for material selection in cytotoxicity assays [2].
| Evidence Dimension | Apoptosis Induction (Sub-G1 fraction increase) |
| Target Compound Data | Pik-75: Induces robust apoptosis and G2/M arrest |
| Comparator Or Baseline | LY294002 / PI-103: Induces G1/S arrest with no appreciable apoptosis |
| Quantified Difference | Complete shift from a cytostatic to a cytotoxic mechanism |
| Conditions | PTEN-mutant glioma cell lines (e.g., U87, LN229) measured by flow cytometry |
Justifies the procurement of Pik-75 for efficacy models where measuring cell death, rather than mere growth inhibition, is the primary assay objective.
Chemoresistance models often depend on the targeted degradation of the survival protein MCL-1. Pik-75 uniquely downregulates MCL-1 via concurrent CDK9 inhibition, leading to a dose-dependent loss of the protein [1]. In direct contrast, standard PI3K/mTOR inhibitors like LY294002 and PI-103 completely fail to downregulate MCL-1 in identical glioblastoma and acute myeloid leukemia (AML) models, rendering them ineffective for these specific studies[2].
| Evidence Dimension | MCL-1 Protein Downregulation |
| Target Compound Data | Pik-75: Dose-dependent loss of MCL-1 protein expression |
| Comparator Or Baseline | LY294002 / PI-103: Complete failure to downregulate MCL-1 |
| Quantified Difference | Significant reduction in MCL-1 reporter activity vs baseline preservation |
| Conditions | Glioblastoma (U251) and AML cell models assessed via immunoblotting |
Essential for researchers designing synthetic lethality screens or studying MCL-1-driven chemoresistance who need a reliable chemical probe.
For DNA repair and radiosensitization studies, Pik-75 serves as an ultra-potent DNA-PK inhibitor. It achieves an IC50 of 2 nM against DNA-PK, which is over 100-fold more potent than older benchmark DNA-PK inhibitors like NU7026 (IC50 = 230 nM). This extreme potency allows for much lower dosing in cellular assays, thereby minimizing solvent (DMSO) toxicity and preserving the integrity of the experimental workflow .
| Evidence Dimension | DNA-PK Catalytic Inhibition |
| Target Compound Data | Pik-75: IC50 = 2 nM |
| Comparator Or Baseline | NU7026: IC50 = 230 nM |
| Quantified Difference | 115-fold higher inhibitory potency for Pik-75 |
| Conditions | Cell-free DNA-PK kinase assays |
Allows for significantly lower dosing in radiosensitization workflows, minimizing solvent toxicity and off-target effects during in vitro testing.
Where extreme selectivity is required to isolate p110α from p110β, Pik-75 is the preferred tool compound due to its >200-fold selectivity, preventing the off-target noise common with pan-PI3K inhibitors .
Pik-75 is the optimal choice for efficacy screens and cytotoxicity assays where actual cell death (apoptosis) must be measured, overcoming the limitations of LY294002 which only induces proliferative arrest [1].
Because Pik-75 concurrently inhibits CDK9 to downregulate MCL-1, it is uniquely suited for studying synthetic lethality in chemoresistant glioblastoma and AML models where standard PI3K inhibitors fail [2].
With a 2 nM IC50 against DNA-PK, Pik-75 is highly effective for radiosensitization studies, allowing researchers to use minimal compound concentrations compared to older inhibitors like NU7026 .